1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide
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Overview
Description
1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide is a chemical compound with the molecular formula C14H19N3O4S and a molecular weight of 325.38336 g/mol It is known for its unique structure, which includes an acetylamino group, a phenylsulfonyl group, and a piperidine carboxamide group
Preparation Methods
The synthesis of 1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the acetylamino group: This step involves the acetylation of aniline to form 4-acetylaniline.
Sulfonylation: The 4-acetylaniline is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 4-(acetylamino)benzenesulfonyl chloride.
Coupling with piperidine: The final step involves the reaction of 4-(acetylamino)benzenesulfonyl chloride with piperidine-4-carboxamide under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-{[4-(Acetylamino)phenyl]sulfonyl}-4-piperidinecarboxamide: This compound has a similar structure but may exhibit different chemical and biological properties due to variations in the piperidine ring substitution pattern.
1-{[4-(Acetylamino)phenyl]sulfonyl}-1’,4-bipiperidine-4-carboxamide: This compound contains an additional piperidine ring, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-10(18)16-12-2-4-13(5-3-12)22(20,21)17-8-6-11(7-9-17)14(15)19/h2-5,11H,6-9H2,1H3,(H2,15,19)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXVNPSYSCNIJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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